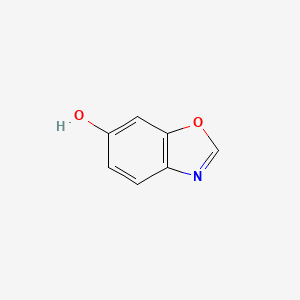
1,3-Benzoxazol-6-ol
Übersicht
Beschreibung
1,3-Benzoxazol-6-ol: is a heterocyclic aromatic compound that consists of a benzene ring fused to an oxazole ring. This compound is known for its diverse biological activities and is used in various scientific research fields. The structure of this compound allows it to interact efficiently with biological targets, making it a valuable compound in medicinal chemistry .
Wissenschaftliche Forschungsanwendungen
1,3-Benzoxazol-6-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals and other biologically active materials.
Wirkmechanismus
Target of Action
1,3-Benzoxazol-6-ol is a heterocyclic aromatic compound . The structural makeup of the benzoxazole scaffold allows efficient interaction with biological targets . The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors, hence, engage in non-covalent interactions .
Mode of Action
The mode of action of this compound is primarily through its antioxidant effect . It has been studied in radical chain oxidation of organic compounds with molecular oxygen . Its antiradical activity in the reaction with stable diphenylpicrylhydrazyl radical was examined by photocolorimetry . The kinetic parameters of the reaction of 2-methyl-1,3-benzoxazol-6-ol with peroxy radicals of different natures were determined by volumetric and chemiluminescence methods .
Biochemical Pathways
A relation was found between the antioxidant activity and electronic structure parameters calculated by quantum-chemical methods . This suggests that the compound may interact with various biochemical pathways involving oxidative stress and radical chain oxidation.
Result of Action
The primary result of the action of this compound is its antioxidant effect . It has been shown to have an antiradical activity in the reaction with stable diphenylpicrylhydrazyl radical . This suggests that the compound may have potential therapeutic applications in conditions associated with oxidative stress.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the nature of the emission activator and the polarity of organic substances can affect the chemiluminescence in the oxidation of organic substances in the presence of the compound
Biochemische Analyse
Biochemical Properties
1,3-Benzoxazol-6-ol plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. It has been shown to exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against species such as Candida albicans and Aspergillus niger . The compound interacts with bacterial cell wall synthesis enzymes, disrupting their function and leading to cell death. Additionally, this compound has demonstrated anticancer properties by inhibiting the growth of human colorectal carcinoma cells . This interaction is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, the compound disrupts cell wall synthesis, leading to cell lysis and death . In fungal cells, it interferes with membrane integrity, causing cell leakage and apoptosis. In cancer cells, this compound inhibits cell proliferation by inducing cell cycle arrest and promoting apoptosis . These effects are mediated through the modulation of cell signaling pathways, including those involved in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to bacterial cell wall synthesis enzymes, inhibiting their activity and preventing the formation of essential cell wall components . In fungal cells, the compound interacts with membrane proteins, disrupting their function and leading to cell death. In cancer cells, this compound inhibits key enzymes involved in cell proliferation and survival, leading to cell cycle arrest and apoptosis . These interactions are facilitated by the compound’s unique structure, which allows it to bind to specific biomolecular targets.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells . Its antimicrobial activity may decrease over time due to degradation.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound exhibits significant antimicrobial and anticancer activity with minimal adverse effects . At higher doses, toxic effects such as liver and kidney damage have been observed . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites can have different biological activities, contributing to the overall effects of the compound. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects . This distribution pattern is influenced by the compound’s physicochemical properties, including its solubility and affinity for specific biomolecules.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins . It can also be found in the nucleus, where it may influence gene expression and other nuclear processes . The localization of this compound is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Benzoxazol-6-ol can be synthesized through various methods. One common method involves the cyclization of 2-aminophenol with aldehydes under acidic conditions. Another method includes the use of 2-aminophenols with different compounds like aldehydes, acids, and their derivatives . The reaction conditions often involve the use of catalysts such as samarium triflate in an aqueous medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Benzoxazol-6-ol undergoes various chemical reactions, including:
Oxidation: It can react with peroxy radicals, demonstrating antioxidant activity.
Reduction: The compound can be reduced under specific conditions to yield different derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like molecular oxygen and peroxy radicals are commonly used.
Reduction: Reducing agents such as hydrogen gas or metal hydrides.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include various substituted benzoxazole derivatives, which can have enhanced biological activities .
Vergleich Mit ähnlichen Verbindungen
2-Methyl-1,3-benzoxazol-6-ol: Known for its antioxidant activity.
Benzoxazole: A parent compound with a wide range of biological activities.
Uniqueness: 1,3-Benzoxazol-6-ol is unique due to its specific structure, which allows it to interact efficiently with biological targets. Its diverse range of biological activities, including antimicrobial, antifungal, and anticancer properties, makes it a valuable compound in medicinal chemistry .
Eigenschaften
IUPAC Name |
1,3-benzoxazol-6-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-5-1-2-6-7(3-5)10-4-8-6/h1-4,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAHAKBXWZLDNAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70470695 | |
| Record name | 6-Benzoxazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106050-81-1 | |
| Record name | 6-Benzoxazolol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70470695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-benzoxazol-6-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

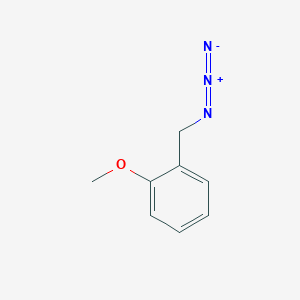
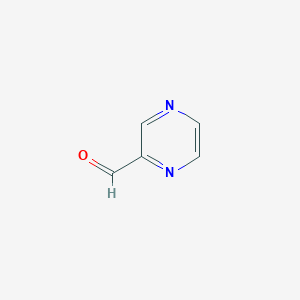
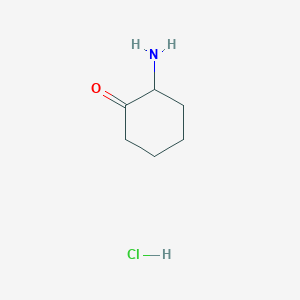

![3-Acetylbenzo[b]furan](/img/structure/B1279542.png)
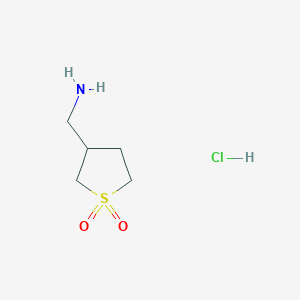

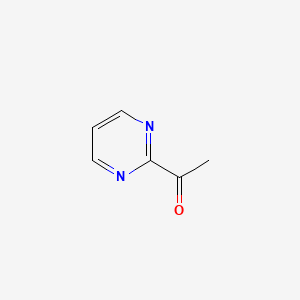
![8-(Benzo[d][1,3]dioxol-5-ylmethyl)-9H-purine-2,6-diamine](/img/structure/B1279553.png)
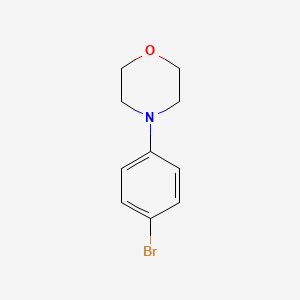
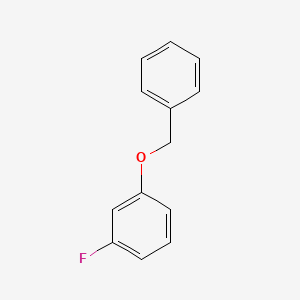
![6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1279563.png)
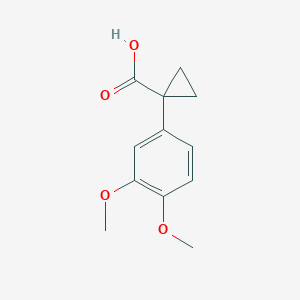
![8-(benzo[d][1,3]dioxol-5-ylthio)-9H-purin-6-amine](/img/structure/B1279569.png)
